molecular formula C6HF4KO B1352113 Potassium 2,3,5,6-tetrafluorophenolate CAS No. 42289-34-9

Potassium 2,3,5,6-tetrafluorophenolate

Cat. No.: B1352113
CAS No.: 42289-34-9
M. Wt: 204.16 g/mol
InChI Key: ISDZZAZYUPHOFG-UHFFFAOYSA-M
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Description

Potassium 2,3,5,6-tetrafluorophenolate is a chemical compound with the molecular formula C6H3F4KO. It is a white crystalline powder that is soluble in water and organic solvents. This compound is known for its unique properties due to the presence of fluorine atoms on the phenolate ring, which significantly alters its reactivity and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,3,5,6-tetrafluorophenolate can be synthesized through the reaction of 2,3,5,6-tetrafluorophenol with potassium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where the phenol is deprotonated by the potassium hydroxide to form the potassium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as recrystallization and purification to obtain the desired product with a high degree of purity .

Mechanism of Action

The mechanism of action of potassium 2,3,5,6-tetrafluorophenolate involves its ability to act as a nucleophile due to the presence of the phenolate ion. The electron-withdrawing fluorine atoms enhance the nucleophilicity of the phenolate, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring highly reactive nucleophiles .

Properties

IUPAC Name

potassium;2,3,5,6-tetrafluorophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O.K/c7-2-1-3(8)5(10)6(11)4(2)9;/h1,11H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDZZAZYUPHOFG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)[O-])F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404858
Record name Potassium 2,3,5,6-tetrafluorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42289-34-9
Record name Potassium 2,3,5,6-tetrafluorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2,3,5,6-tetrafluorophenolate
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Potassium 2,3,5,6-tetrafluorophenolate
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Potassium 2,3,5,6-tetrafluorophenolate
Reactant of Route 4
Potassium 2,3,5,6-tetrafluorophenolate
Reactant of Route 5
Potassium 2,3,5,6-tetrafluorophenolate
Reactant of Route 6
Potassium 2,3,5,6-tetrafluorophenolate

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